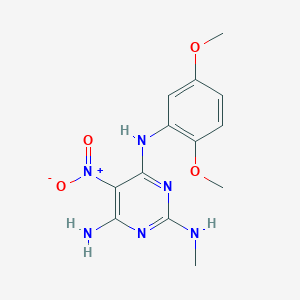![molecular formula C18H20N4O2S B14972692 2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B14972692.png)
2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(propan-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(propan-2-yl)acetamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazine derivatives.
準備方法
The synthesis of 2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(propan-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps :
Formation of the pyrazolo[1,5-a]pyrazine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the 4-methoxyphenyl group: This is achieved through a substitution reaction using suitable reagents.
Attachment of the sulfanyl group:
Acetamide formation: The final step involves the formation of the acetamide group through a condensation reaction with isopropylamine.
Industrial production methods may involve optimization of these steps to improve yield and scalability .
化学反応の分析
2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(propan-2-yl)acetamide undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(propan-2-yl)acetamide has several scientific research applications, including :
Medicinal Chemistry: This compound has shown potential as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Chemical Biology: It is used as a probe to study biological processes and interactions at the molecular level.
Materials Science: The compound’s unique photophysical properties make it suitable for use in the development of new materials for optoelectronic applications.
作用機序
The mechanism of action of 2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways . The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
類似化合物との比較
2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide: This compound has a trifluoromethyl group instead of an isopropyl group, which may affect its biological activity and chemical properties.
2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide: This compound has a methylphenyl group, which may influence its interactions with molecular targets.
特性
分子式 |
C18H20N4O2S |
|---|---|
分子量 |
356.4 g/mol |
IUPAC名 |
2-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-propan-2-ylacetamide |
InChI |
InChI=1S/C18H20N4O2S/c1-12(2)20-17(23)11-25-18-16-10-15(21-22(16)9-8-19-18)13-4-6-14(24-3)7-5-13/h4-10,12H,11H2,1-3H3,(H,20,23) |
InChIキー |
SLKDTTXOCAEHIF-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC(=O)CSC1=NC=CN2C1=CC(=N2)C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-fluorophenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B14972626.png)
![2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B14972630.png)

![N-(4-bromo-2-fluorophenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14972634.png)

![1-[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(4-methylphenyl)piperazine](/img/structure/B14972646.png)

![2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(propan-2-yl)acetamide](/img/structure/B14972663.png)
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B14972669.png)
![6-(4-methoxyphenyl)-3-methyl-N-(2-(methylthio)phenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B14972687.png)
![N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B14972702.png)
![3,4-difluoro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B14972714.png)
![N-(4-ethylphenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B14972720.png)
